Structural Isomerism and Pharmacological Divergence: 1-Methyl-2,6-diphenylpiperidin-4-ol vs. Azacyclonol
1-Methyl-2,6-diphenylpiperidin-4-ol is a positional isomer of azacyclonol (γ-pipradol, CAS 58446-88-1). Both share the molecular formula C₁₈H₂₁NO (MW 267.37 g/mol), but in azacyclonol the hydroxyl and two phenyl groups are attached to the 4-position of the piperidine ring, whereas in the target compound the phenyl groups reside at the 2- and 6-positions with the hydroxyl at the 4-position and a methyl group on the nitrogen . Azacyclonol is a known CNS depressant, histamine H₁ receptor antagonist (Ki = 6.18 μM), and NOX-derived ROS inhibitor in A549 lung cancer cells, while the 1-methyl-2,6-diphenyl scaffold, lacking these pharmacological annotations, is positioned as a distinct chemical entity for divergent target engagement and synthetic derivatization [1].
| Evidence Dimension | Molecular identity and pharmacological annotation |
|---|---|
| Target Compound Data | C₁₈H₂₁NO; 1-methyl-2,6-diphenylpiperidin-4-ol; no established CNS or anticancer activity profile |
| Comparator Or Baseline | Azacyclonol (C₁₈H₂₁NO); Ki (H₁ receptor) = 6.18 μM; IC₅₀ (sodium channel) = 4.85 μM; NOX-derived ROS inhibition in A549 cells reported |
| Quantified Difference | Identical molecular formula but positional isomerism; distinct biological target engagement (H₁, Na⁺ channel for azacyclonol vs. unannotated for target compound) |
| Conditions | Azacyclonol data from DrugCentral and MedChemExpress; target compound identity from CAS 2403-92-1 and structural databases. |
Why This Matters
Procurement of the incorrect isomer (azacyclonol vs. 1-methyl-2,6-diphenylpiperidin-4-ol) would yield a compound with fundamentally different pharmacology, invalidating any intended structure-activity relationship (SAR) study.
- [1] DrugCentral. Azacyclonol. Bioactivity summary including H₁ receptor Ki = 6.18 μM and sodium channel IC₅₀ = 4.85 μM. 2023. View Source
